molecular formula C19H25N5O2 B4482434 4-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

4-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

Cat. No.: B4482434
M. Wt: 355.4 g/mol
InChI Key: FWUSAMHAIIFTPH-UHFFFAOYSA-N
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Description

4-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with furan, piperazine, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tubercular agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-15-14-17(21-19(20-15)24-7-3-2-4-8-24)22-9-11-23(12-10-22)18(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUSAMHAIIFTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(Furan-2-carbonyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

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